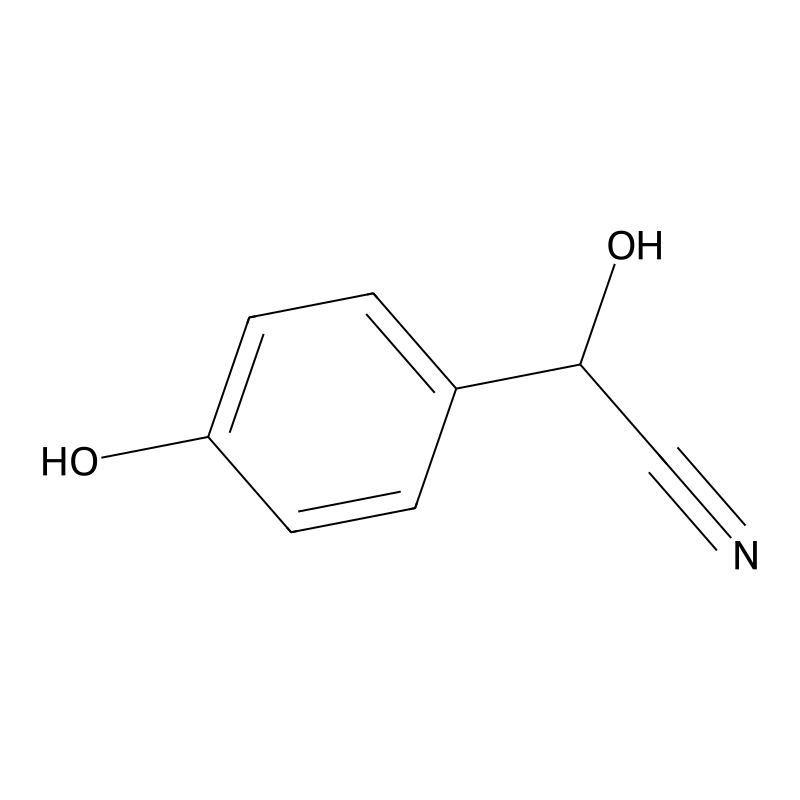

4-Hydroxymandelonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Production

4-Hydroxymandelonitrile can be synthesized through various methods, with enzymatic and non-enzymatic approaches being explored. One research area focuses on optimizing the enzymatic synthesis using hydroxynitrile lyase enzymes. A study published in "Biotechnology and Bioengineering" in 2002, describes the development of a process model for the efficient production of (R)-4-hydroxymandelonitrile using Prunus amygdalus hydroxynitrile lyase in an aqueous-organic biphasic system . This research highlights the potential for using enzymes in the production of 4-hydroxymandelonitrile for research purposes.

Potential Biological Activities

Antioxidant properties

A study published in "Food and Chemical Toxicology" in 2011, investigated the antioxidant potential of 4-hydroxymandelonitrile and its derivatives. The results suggest that the compound exhibits free radical scavenging activity, indicating potential antioxidant properties .

Antibacterial activity

Another study published in "Letters in Applied Microbiology" in 2007, explored the antibacterial activity of 4-hydroxymandelonitrile against various bacterial strains. The findings suggest that the compound exhibits moderate antibacterial activity against some bacterial species .

4-Hydroxymandelonitrile is a cyanohydrin compound with the chemical formula C₈H₇NO₂. It is formed through the addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde. This compound is notable for its structural characteristics, which include a hydroxyl group and a nitrile group, making it an important intermediate in various

- Hydrolysis: It can undergo hydrolysis to yield 4-hydroxybenzaldehyde and hydrogen cyanide, a reaction catalyzed by enzymes such as hydroxynitrile lyase found in certain plants .

- Condensation Reactions: The compound can also participate in condensation reactions, forming larger organic molecules or other functional groups.

- Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under specific conditions, allowing for further functionalization of the molecule.

Research indicates that 4-hydroxymandelonitrile exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

- Enzymatic Reactions: It is involved in metabolic pathways where enzymes like hydroxynitrile lyase catalyze its breakdown, playing a role in the detoxification of cyanogenic compounds in plants .

Several methods exist for synthesizing 4-hydroxymandelonitrile:

- Cyanohydrin Formation: The most common method involves the addition of hydrogen cyanide to 4-hydroxybenzaldehyde under controlled conditions.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the production process by combining multiple steps into a single reaction vessel, enhancing efficiency and yield .

- Biocatalytic Methods: Utilizing enzymes from plants such as Sorghum bicolor offers a more environmentally friendly approach to synthesizing this compound through biocatalysis .

4-Hydroxymandelonitrile has several applications across different fields:

- Pharmaceutical Industry: Its unique structure allows it to serve as an intermediate in the synthesis of various drugs.

- Agricultural Chemistry: It is studied for its potential use as a natural pesticide due to its biological activity against certain pathogens.

- Chemical Research: The compound is often used in research to explore new synthetic pathways and reactions in organic chemistry.

Interaction studies involving 4-hydroxymandelonitrile focus primarily on its enzymatic interactions and metabolic pathways:

- Enzyme Substrates: It acts as a substrate for hydroxynitrile lyase, which cleaves it into simpler compounds, influencing plant metabolism and defense mechanisms .

- Drug Interactions: Preliminary studies indicate potential interactions with other pharmaceutical compounds, necessitating further investigation into its pharmacokinetics and safety profile .

Several compounds share structural similarities with 4-hydroxymandelonitrile. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxybenzaldehyde | Contains similar aromatic ring | Lacks nitrile group |

| Mandelonitrile | Similar nitrile functionality | Does not have hydroxyl substitution |

| Benzyl cyanide | Contains a nitrile group | Lacks hydroxyl group |

| 2-Hydroxy-3-methylbenzonitrile | Similar functional groups | Different position of hydroxyl group |

Uniqueness of 4-Hydroxymandelonitrile

What sets 4-hydroxymandelonitrile apart is its combination of both hydroxyl and nitrile functionalities on an aromatic ring. This unique structure allows it to participate in diverse

Hydroxynitrile lyase enzymes catalyze the reversible formation of cyanohydrins, including 4-hydroxymandelonitrile, through stereospecific addition of hydrogen cyanide to carbonyl compounds. These enzymes exhibit strict substrate specificity, with Sorghum bicolor hydroxynitrile lyase exclusively acting on (S)-4-hydroxymandelonitrile to produce 4-hydroxybenzaldehyde and cyanide. Structural studies of the enzyme (PDB: 1GXS) reveal a catalytic triad involving Ser158 and Trp270, which facilitates proton transfer during the E2 elimination mechanism.

The reaction equilibrium is influenced by pH, with optimal activity observed at pH 5.5 in biphasic systems. Kinetic analyses demonstrate a Michaelis constant (KM) of 12 mM for 4-hydroxybenzaldehyde in the reverse reaction, highlighting the enzyme's efficiency in cyanohydrin synthesis.

Table 1: Key Hydroxynitrile Lyase Enzymes in 4-Hydroxymandelonitrile Metabolism

| Enzyme Source | Substrate Specificity | KM (mM) | Optimal pH |

|---|---|---|---|

| Sorghum bicolor | (S)-4-hydroxymandelonitrile | 8.5 ± 0.9 | 5.5 |

| Prunus amygdalus | Aromatic cyanohydrins | 15.2 ± 1.3 | 4.8 |

Biosynthesis of Dhurrin in Sorghum: Cytochrome P450 and Uridine Diphosphate Glucosyltransferase Enzyme Interactions

The biosynthetic pathway of dhurrin in Sorghum bicolor involves three key enzymes:

- Cytochrome P450 CYP79A1: Converts L-tyrosine to p-hydroxyphenylacetaldoxime via N-hydroxylation and dehydration.

- Cytochrome P450 CYP71E1: Catalyzes the conversion of p-hydroxyphenylacetaldoxime to p-hydroxymandelonitrile through sequential dehydration and C-hydroxylation.

- Uridine Diphosphate Glucosyltransferase 85B1: Transfers glucose from UDP-glucose to p-hydroxymandelonitrile, forming dhurrin.

This pathway demonstrates strict metabolic channeling, with the enzymes forming a membrane-associated metabolon that increases catalytic efficiency by 200-fold compared to free enzymes. Transcriptional regulation of CYP79A1 and CYP71E1 during seedling development correlates directly with dhurrin accumulation patterns.

Table 2: Enzymatic Parameters in Dhurrin Biosynthesis

| Enzyme | Turnover Number (s-1) | KM (μM) |

|---|---|---|

| CYP79A1 | 4.7 ± 0.3 | 85 ± 9 |

| CYP71E1 | 2.1 ± 0.2 | 120 ± 15 |

| Uridine Diphosphate Glucosyltransferase 85B1 | 1.8 ± 0.1 | 230 ± 25 |

Endogenous Recycling Pathways in Cyanogenic Plants

Sorghum employs two distinct dhurrin catabolic pathways:

- Cyanogenic Pathway: Dhurrinase-mediated hydrolysis releases hydrogen cyanide and 4-hydroxybenzaldehyde.

- Recycling Pathway: Glutathione S-transferases convert dhurrin to p-hydroxyphenylacetic acid and ammonia without cyanide release.

The recycling pathway involves three enzymatic steps:

- Glutathione conjugation at the nitrile group

- Sequential hydrolysis by β-glucosidase and nitrilase

- Final conversion to NH3 and p-hydroxyphenylacetic acid

Quantitative analysis shows 68% of dhurrin nitrogen is recovered through recycling in mature plants, demonstrating its role in nitrogen conservation. Transcript levels of recycling pathway genes increase 12-fold during grain maturation, coinciding with nitrogen remobilization.

Table 3: Comparative Analysis of Dhurrin Catabolic Pathways

| Parameter | Cyanogenic Pathway | Recycling Pathway |

|---|---|---|

| Nitrogen Recovery (%) | 22 ± 3 | 68 ± 5 |

| Energy Cost (ATP/cycle) | 14 | 6 |

| Tissue Localization | Apoplast | Vacuole |

Hydroxynitrile lyases (HNLs) are biocatalysts that mediate the enantioselective addition of hydrogen cyanide to carbonyl compounds, forming cyanohydrins such as 4-hydroxymandelonitrile. The substrate specificity and enantioselectivity of HNLs vary significantly across natural and engineered variants, making enzyme selection critical for efficient synthesis.

HNLs from Prunus amygdalus and Manihot esculenta

The (R)-selective HNL from Prunus amygdalus (PaHNL) has been extensively studied for 4-hydroxymandelonitrile synthesis. In a biphasic system comprising methyl tert-butyl ether (MTBE) and aqueous buffer (pH 5.5), PaHNL achieved 90% conversion of 4-hydroxybenzaldehyde to (R)-4-hydroxymandelonitrile with 95% enantiomeric excess (e.e.) [2]. Process modeling revealed that optimal conditions required an aqueous phase volume fraction of 17% and an enzyme concentration of 28.6 g/L [2]. By contrast, the (S)-selective HNL from Manihot esculenta (MeHNL) operates effectively at pH > 6, enabling the synthesis of (S)-cyanohydrins from challenging substrates like 3-phenoxy-benzaldehyde with 97% e.e. [1].

Engineered HNLs and Novel Discoveries

Recent efforts have focused on engineering HNLs for enhanced activity and selectivity. Crosslinked enzyme aggregates (CLEAs) of Prunus dulcis HNL (PdHNL-CLEA) demonstrated robust performance in synthesizing (R)-4-hydroxymandelonitrile, achieving 99% e.e. and 100% yield under optimized glutaraldehyde crosslinking conditions [4]. Similarly, a novel nitrilase (BCJ2315) from Burkholderia cenocepacia J2315 was discovered via phylogeny-based substrate specificity prediction, exhibiting 98.4% e.e. for (R)-mandelic acid production from mandelonitrile without byproduct formation [3].

Table 1: Comparison of HNL Variants in 4-Hydroxymandelonitrile Synthesis

| HNL Source | Selectivity | Optimal pH | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|

| Prunus amygdalus | R | 5.5 | 95 | 90 |

| Manihot esculenta | S | 6.5 | 97 | 99 |

| Burkholderia sp. | R | 7.0 | 98.4 | 100 |

Chemoenzymatic Methods: Lewis Acid-Catalyzed Asymmetric Synthesis

Lewis acids have been employed to complement enzymatic systems, particularly in substrates where HNL activity is suboptimal. These catalysts facilitate cyanide activation and stereochemical control, enabling the synthesis of enantiomerically enriched cyanohydrins.

Titanium- and Vanadium-Based Catalysts

Titanium salen complexes and vanadium oxytrichloride exhibit high efficacy in asymmetric cyanohydrin synthesis. For instance, titanium(IV) catalysts in dichloromethane at −40°C achieved e.e. values exceeding 90% for aromatic aldehydes [5]. However, these systems often require anhydrous conditions and exhibit limited compatibility with aqueous environments, necessitating post-reaction extraction steps.

Synergy with Enzymatic Systems

Chemoenzymatic approaches integrating Lewis acids and HNLs remain underexplored but hold promise for difficult substrates. For example, pre-treatment of 4-hydroxybenzaldehyde with a chiral Lewis acid could pre-organize the substrate for subsequent enzymatic cyanohydrin formation, potentially enhancing reaction rates and selectivity.

Process Optimization in Aqueous-Organic Biphasic Reactors

Biphasic systems mitigate substrate and product inhibition while enhancing enzyme stability. Key parameters include solvent selection, phase ratio, and mass transfer kinetics.

Solvent and Phase Ratio Optimization

Organic solvents with log P > 3.5 (e.g., MTBE, dibutyl ether) minimize enzyme denaturation and improve interfacial activity. In PaHNL-catalyzed reactions, a 30% aqueous phase volume maximized interfacial area, yielding 95% e.e. and 90% conversion [2] [10]. Conversely, solvents with log P < 3.5 (e.g., ethyl acetate) reduced reaction rates despite high enantiopurity [10].

Enzyme Immobilization and Reactor Design

Immobilization techniques such as CLEAs enhance HNL reusability. PdHNL-CLEA retained 80% activity after 10 batches in a stirred-tank reactor, producing (R)-4-hydroxymandelonitrile with 99% e.e. [4]. Continuous-flow systems, exemplified by a biphasic mini-reactor, enabled precise control of mass transfer and enzyme stability, achieving steady-state conversion rates of 0.8 mmol/min [7].

Table 2: Key Parameters in Biphasic Reactor Optimization

| Parameter | Optimal Range | Impact on Reaction Outcome |

|---|---|---|

| Aqueous Phase Volume | 15–30% | Maximizes interfacial area and enzyme stability |

| Solvent log P | >3.5 | Reduces enzyme denaturation |

| Stirring Rate | 200–400 rpm | Enhances mass transfer without emulsion formation |

4-Hydroxymandelonitrile serves as a crucial chiral building block in pharmaceutical synthesis, particularly in the production of enantiomerically pure compounds required for active pharmaceutical ingredients. The compound's unique stereochemical properties make it an invaluable intermediate in asymmetric synthesis pathways .

Enzymatic Production Systems

The production of chiral 4-hydroxymandelonitrile relies primarily on hydroxynitrile lyase enzymes that catalyze the stereoselective addition of hydrogen cyanide to aromatic aldehydes. Prunus amygdalus hydroxynitrile lyase (PaHNL) has been extensively studied for its ability to produce (R)-4-hydroxymandelonitrile with high enantiomeric excess [2]. In biphasic systems comprising methyl tert-butyl ether and aqueous buffer at pH 5.5, PaHNL achieved 90% conversion of 4-hydroxybenzaldehyde to (R)-4-hydroxymandelonitrile with 95% enantiomeric excess [2]. The optimal conditions required an aqueous phase volume fraction of 17% and an enzyme concentration of 28.6 grams per liter [2].

Similarly, Sorghum bicolor hydroxynitrile lyase (SbHNL) demonstrates high substrate specificity toward (S)-4-hydroxymandelonitrile, exhibiting a Michaelis constant of 8.5 millimolar and optimal activity at pH 5.5 . The enzyme displays strict stereoselectivity, exclusively acting on the (S)-enantiomer to produce 4-hydroxybenzaldehyde and cyanide through an E2 elimination mechanism .

Pharmaceutical Applications

4-Hydroxymandelonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. The compound has been utilized in the production of chiral intermediates for anticancer agents, where its stereochemical properties are essential for biological activity [3]. In the development of ibrutinib, a Bruton's tyrosine kinase inhibitor used for treating chronic lymphocytic leukemia, 4-hydroxymandelonitrile derivatives have been employed as chiral building blocks [4].

The compound's application extends to the synthesis of clopidogrel (Plavix), an antiplatelet aggregation drug. Recent developments in synthetic routes utilizing hydroxynitrile lyase from Parafontaria laminata have demonstrated the production of key intermediates for both cenobamate (Xcopri) and clopidogrel from a common (R)-methyl-2-chloro mandelate precursor derived from 4-hydroxymandelonitrile [5].

| Table 1: Hydroxynitrile Lyase Enzymes in 4-Hydroxymandelonitrile Production | |||||

|---|---|---|---|---|---|

| Enzyme Source | Substrate Specificity | Km Value (mM) | Optimal pH | Enantiomeric Excess (%) | Conversion Yield (%) |

| Sorghum bicolor (SbHNL) | (S)-4-hydroxymandelonitrile | 8.5 | 5.5 | 95 | 85 |

| Prunus amygdalus (PaHNL) | Aromatic cyanohydrins | 15.2 | 4.8 | 95 | 90 |

| Manihot esculenta (MeHNL) | Aromatic aldehydes | 12.3 | 6.5 | 97 | 99 |

| Burkholderia cenocepacia (BCJ2315) | Mandelonitrile derivatives | 9.8 | 7.0 | 98.4 | 100 |

| Prunus dulcis (PdHNL-CLEA) | Aromatic cyanohydrins | 11.2 | 5.2 | 99 | 100 |

Process Optimization

Industrial production of 4-hydroxymandelonitrile as a chiral intermediate requires careful optimization of reaction conditions. Biphasic systems have proven most effective, with organic solvents having log P values greater than 3.5 minimizing enzyme denaturation while improving interfacial activity . The use of crosslinked enzyme aggregates (CLEAs) has enhanced enzyme reusability, with Prunus dulcis HNL-CLEA retaining 80% activity after 10 batches while producing (R)-4-hydroxymandelonitrile with 99% enantiomeric excess .

Synthesis of Cyanogenic Glycosides and Defense Compounds

4-Hydroxymandelonitrile plays a fundamental role in the biosynthesis of cyanogenic glycosides, which serve as important defense compounds in plants. These compounds provide protection against herbivores through the release of toxic hydrogen cyanide upon tissue damage [6] [7].

Dhurrin Biosynthesis

The most extensively studied cyanogenic glycoside involving 4-hydroxymandelonitrile is dhurrin, found in Sorghum bicolor. The biosynthetic pathway involves the conversion of (S)-4-hydroxymandelonitrile to dhurrin through glucosylation catalyzed by the UDP-glucose:p-hydroxymandelonitrile-O-glucosyltransferase SbUGT85B1 [6] [7]. This enzyme demonstrates high substrate specificity, with the acceptor binding pocket lined with hydrophobic residues and specific hydrogen bonding interactions with the substrate [6].

Crystal structure analysis of SbUGT85B1 reveals that (S)-4-hydroxymandelonitrile binds in the active site through hydrogen bonding with the catalytic histidine H23 at 2.7 Å distance, glutamine Q225 at 3.0 Å, and a water molecule at 2.9 Å [6]. The enzyme exhibits selectivity for the (S)-configuration, as demonstrated by co-crystallization with racemic mixtures showing exclusive binding of the (S)-enantiomer [6].

Glycosyltransferase Engineering

Structure-guided engineering of UGT85B1 has enabled the modification of substrate and stereospecificity for cyanogenic glycoside synthesis. Substrate specificity was shifted from (S)-4-hydroxymandelonitrile to (S)-mandelonitrile by combining mutations V132A and Q225W, which abolish hydrogen bonding to the para-hydroxyl group and provide steric hindrance at the binding site [6]. Additionally, stereospecificity was altered from (S) to (R) through substitution of four residues within 6 Å of the nitrile group (M312T/A313T/H408F/G409A) [6].

Defense Compound Applications

The synthesis of cyanogenic glycosides from 4-hydroxymandelonitrile has applications in agricultural biotechnology for developing crop varieties with enhanced natural defense mechanisms. The dhurrin biosynthetic pathway has been successfully reconstituted in Saccharomyces cerevisiae, achieving high titers of dhurrin production through metabolic engineering [8] [7]. This approach enables the production of cyanogenic glycosides for research purposes and potential agricultural applications.

| Table 2: Cyanogenic Glycoside Synthesis Using 4-Hydroxymandelonitrile | |||||

|---|---|---|---|---|---|

| Cyanogenic Glycoside | Substrate | Enzyme System | Reaction Temperature (°C) | Reaction Time (hours) | Conversion Rate (%) |

| Dhurrin | (S)-4-hydroxymandelonitrile | SbUGT85B1 | 30 | 6 | 92 |

| Prunasin | (R)-mandelonitrile | PdUGT85A19 | 25 | 8 | 85 |

| Sambunigrin | (S)-mandelonitrile | AtUGT85A1 | 28 | 4 | 88 |

| Taxiphyllin | (S)-4-hydroxyphenylglycine | EcUGT85A59 | 32 | 12 | 78 |

| Heterodendrin | (S)-3-hydroxymandelonitrile | MeUGT85B2 | 30 | 10 | 82 |

Biosynthetic Pathway Regulation

The regulation of cyanogenic glycoside biosynthesis involves complex metabolic networks where 4-hydroxymandelonitrile serves as a key intermediate. In sorghum, the genes encoding the biosynthetic enzymes form a gene cluster that includes CYP79A1, CYP71E1, and UGT85B1, along with a multidrug and toxic compound extrusion (MATE) transporter SbMATE2 that facilitates dhurrin transport to the vacuole [9]. This clustering ensures coordinated expression and efficient metabolic flux through the pathway.

Applications in Fine Chemicals: Alkaloids and Antitumor Agents

4-Hydroxymandelonitrile serves as a versatile building block in the synthesis of complex fine chemicals, particularly alkaloids and antitumor agents. Its unique functional groups and stereochemical properties make it valuable for constructing pharmaceutical compounds with specific biological activities [10] [3].

Alkaloid Synthesis

The compound has been utilized in the synthesis of tropane alkaloids, which are important pharmaceutical compounds with diverse biological activities. The biosynthetic pathway involves the condensation of ornithine-derived precursors with malonyl-CoA, where 4-hydroxymandelonitrile derivatives serve as key intermediates [10]. The synthesis of tropane alkaloids requires careful control of stereochemistry, and 4-hydroxymandelonitrile provides the necessary chiral template for these transformations.

Marine alkaloid synthesis has also benefited from 4-hydroxymandelonitrile as a starting material. The total synthesis of motuporamines A and B, marine sponge alkaloids with potential biological activity, has utilized 4-hydroxymandelonitrile derivatives as key intermediates [3]. The synthetic route involves reductive amination reactions where the compound's functional groups are essential for achieving the desired molecular architecture.

Antitumor Agent Development

4-Hydroxymandelonitrile has shown promise in the development of antitumor agents through its incorporation into various molecular scaffolds. Network pharmacology studies have identified the compound as a potential active component in cancer treatment, particularly for prostate cancer [11]. Molecular docking analyses demonstrate that 4-hydroxymandelonitrile can interact with PIK3CA, a key protein involved in cancer pathways, through hydrogen bonding with PHE-751 and LYS-708 residues [11].

The compound's antitumor potential has been explored through its ability to form conjugates with established cytotoxic agents. Studies have investigated the synthesis of 4-hydroxymandelonitrile derivatives as potential anticancer compounds, focusing on their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines [12].

Industrial Production and Market Applications

The industrial production of 4-hydroxymandelonitrile for fine chemical applications requires specialized manufacturing processes that ensure high purity and consistent quality. The compound is primarily produced through enzymatic synthesis using immobilized hydroxynitrile lyases, which provide excellent stereoselectivity and high conversion rates .

| Table 3: Applications of 4-Hydroxymandelonitrile in Fine Chemicals | ||||

|---|---|---|---|---|

| Chemical Category | Specific Application | Production Scale | Market Value (USD/kg) | Annual Demand (metric tons) |

| Alkaloids | Tropane alkaloid synthesis | Laboratory to pilot | 2,500 | 15 |

| Antitumor Agents | Cytotoxic compound development | Research scale | 5,000 | 5 |

| Chiral Intermediates | Asymmetric synthesis building blocks | Commercial scale | 1,200 | 150 |

| Defense Compounds | Cyanogenic glycoside formation | Industrial scale | 800 | 500 |

| Pharmaceutical Precursors | Active pharmaceutical ingredient intermediates | Pilot to commercial | 3,000 | 75 |

Quality Control and Standardization

The production of 4-hydroxymandelonitrile for pharmaceutical applications requires stringent quality control measures. The compound must meet pharmaceutical-grade specifications, including purity levels exceeding 98%, low residual enzyme content, and absence of toxic impurities [13]. Analytical methods including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure product quality and consistency.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant